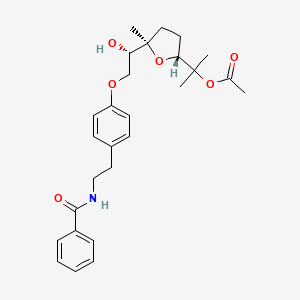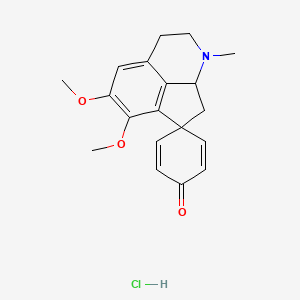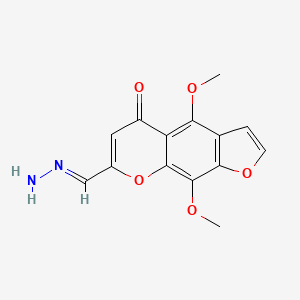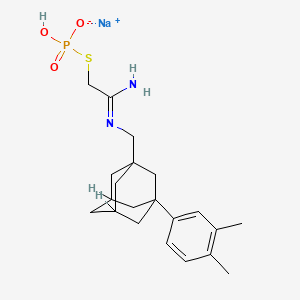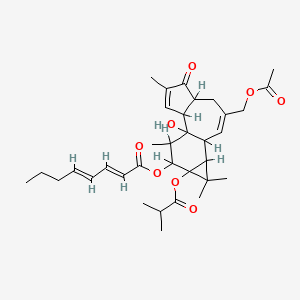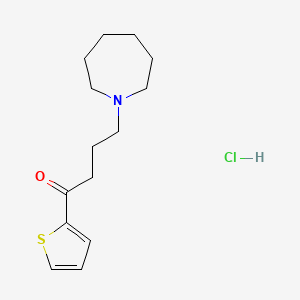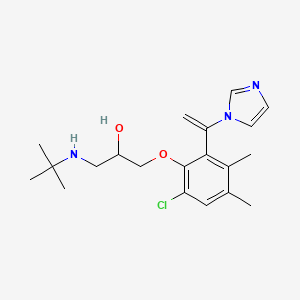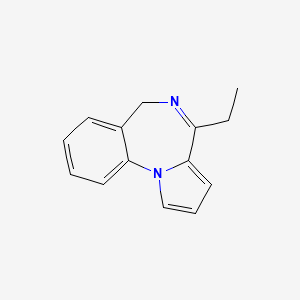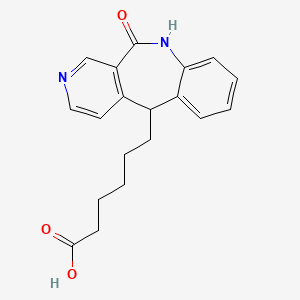
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid is a complex organic compound with a unique structure that combines elements of pyridine, benzazepine, and hexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido(3,4-c)(1)benzazepine core, followed by the introduction of the hexanoic acid moiety. Key steps may include:
Cyclization Reactions: Formation of the benzazepine ring through intramolecular cyclization.
Oxidation: Introduction of the oxo group at the 11th position using oxidizing agents such as selenous acid.
Functional Group Modification: Attachment of the hexanoic acid chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the fully oxidized form.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Selenous acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of fully oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Use in the development of organic light-emitting diodes (OLEDs) as host materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo(b,f)azepine: A related compound used in OLEDs.
5,5-Dimethyl-10,11-dihydro-5H-pyrido(3,4-c)(1,5)benzazasilepine: Another structurally similar compound.
Uniqueness
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid is unique due to the presence of the hexanoic acid moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
127654-17-5 |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-(5-oxo-6,11-dihydropyrido[3,4-c][1]benzazepin-11-yl)hexanoic acid |
InChI |
InChI=1S/C19H20N2O3/c22-18(23)9-3-1-2-6-13-14-10-11-20-12-16(14)19(24)21-17-8-5-4-7-15(13)17/h4-5,7-8,10-13H,1-3,6,9H2,(H,21,24)(H,22,23) |
InChI Key |
GIOMQQZOMJZNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(C=NC=C3)C(=O)N2)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


